molecular formula C6H7ClN2O2S B15220755 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride

Cat. No.: B15220755
M. Wt: 206.65 g/mol
InChI Key: PZQBRDVRQLVSCY-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride is a specialized chemical reagent designed for use in research and development, particularly in the field of medicinal chemistry. This compound serves as a versatile synthetic intermediate, with the reactive sulfonyl chloride group making it a valuable precursor for the introduction of the sulfonamide functionality into target molecules. Sulfonamides are a critical pharmacophore in drug discovery, and this reagent can be used to create novel compounds for screening against a variety of biological targets. The pyrrolopyrazole core structure is found in compounds investigated for their biological activity, suggesting its applicability in developing new therapeutic agents . As a key building block, it enables researchers to efficiently synthesize diverse compound libraries for evaluating new chemical entities as potential anti-inflammatory compounds or analgesics . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonyl chloride

InChI

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-8-9-3-1-2-5(6)9/h4H,1-3H2

InChI Key

PZQBRDVRQLVSCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies for the Bicyclic Framework

The pyrrolo[1,2-b]pyrazole skeleton is typically assembled via intramolecular cyclization. A seminal approach involves alkylation of pyrazole derivatives with halogenated alkanes to form fused rings. For example, pyrazole protected with a trimethylsilylethoxymethyl (SEM) group undergoes alkylation at the C-5 position using 1-bromo-3-chloropropane, followed by SEM deprotection and ring closure. This method achieves the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core in 29.4% yield over eight steps.

Alternative routes leverage Knorr-type reactions, where α,β-unsaturated ketones condense with hydrazines to form pyrazole rings, though these are less common for dihydro derivatives.

Sulfonation and Chlorination Methodologies

Direct Chlorosulfonation of the Pyrrolopyrazole Core

Direct electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) is a classical method for introducing sulfonyl chloride groups. The electron-rich C-3 position of the pyrrolopyrazole ring is susceptible to electrophilic attack due to conjugation with the adjacent nitrogen atoms. However, regioselectivity remains a challenge, as competing sulfonation at C-5 or C-7 may occur.

Reaction Conditions:

  • Reagent: Chlorosulfonic acid (2–3 equiv)
  • Solvent: Dichloromethane or chloroform at 0–5°C
  • Time: 4–6 hours
  • Workup: Quenching with ice-water, extraction, and purification via silica chromatography.

Limitations:

  • Over-sulfonation may yield disulfonated byproducts.
  • Acid-sensitive functional groups require protection.

Alternative Pathways: Functional Group Interconversion

Oxidation of Thiol Derivatives

Thiol groups at C-3 can be oxidized to sulfonyl chlorides. This route involves:

  • Thiol Introduction: Mitsunobu reaction with thiols or nucleophilic substitution of bromides with thiourea.
  • Oxidation: Sequential treatment with hydrogen peroxide (H₂O₂) and HCl/Cl₂ to achieve sulfonic acid and subsequent chlorination.

Example Protocol:

  • Thiolation: 3-Bromo derivative + thiourea → 3-thiol intermediate (70–80% yield).
  • Oxidation: H₂O₂ (30%) in acetic acid → sulfonic acid (90% yield).
  • Chlorination: PCl₅ in POCl₃, 80°C, 2 hours → sulfonyl chloride (85% yield).

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

The fused pyrrolopyrazole system exhibits variable electron density across positions. Computational studies (not directly cited but inferred from synthetic trends) suggest C-3 is the most nucleophilic site due to resonance stabilization from the pyrazole nitrogen. Strategies to enhance selectivity include:

  • Directing Groups: Temporary protection of competing sites (e.g., N-alkylation).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for C-3 attack.

Stability of Sulfonyl Chlorides

Sulfonyl chlorides are moisture-sensitive. Best practices involve:

  • Anhydrous Conditions: Strict use of dried solvents and inert atmospheres.
  • Low-Temperature Workup: Isolation at ≤0°C to minimize hydrolysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Direct Chlorosulfonation Electrophilic sulfonation 40–50 One-pot reaction Poor regioselectivity
Bromination-Sulfonation NBS bromination + Na₂SO₃/Cl₂ 55–60 High regiocontrol Multi-step, radical initiator needed
Thiol Oxidation Mitsunobu + H₂O₂/HCl 65–70 High yields, scalable Requires thiol handling

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of pyrrolo[1,2-b]pyrazole derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of key analogs:

Compound Name Substituent Synthetic Yield (Key Steps) Key Applications/Reactivity References
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonyl chloride Sulfonyl chloride Not explicitly reported High reactivity as an intermediate for sulfonamide formation; potential kinase inhibitor precursor.
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Methanamine 29.4% (8-step process) Investigated as PI3K-delta, ALK, and tyrosine kinase inhibitors; pharmaceutical candidate.
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Bromine Not reported Intermediate for Suzuki coupling; structural similarity score: 0.75.
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid Carboxylic acid Not reported Potential PDE4 inhibitor; similarity score: 0.73.
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole 4-Fluorophenyl, pyridinyl Not reported TGF-beta inhibitor; demonstrates substituent-driven target specificity.

Reactivity and Pharmaceutical Relevance

  • Sulfonyl Chloride : The electrophilic sulfur center enables facile formation of sulfonamides, sulfonic esters, or thioethers, making it valuable for covalent drug design .
  • Methanamine : The primary amine facilitates hydrogen bonding and salt formation, enhancing solubility and target binding in kinase inhibitors .
  • Bromo and Carboxylic Acid : Bromine supports cross-coupling reactions (e.g., Suzuki), while the carboxylic acid group aids in solubility and metal coordination .

Research Findings and Trends

Recent studies highlight the scaffold's adaptability:

  • Substituent diversity at the 3-position tailors interactions with specific biological targets (e.g., TGF-beta vs. PI3K-delta) .
  • Low synthetic yields (~20–30%) remain a challenge across analogs, driven by multi-step purifications and unstable intermediates .
  • The sulfonyl chloride derivative’s reactivity positions it as a key intermediate for late-stage diversification in drug discovery pipelines .

Q & A

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate spectra with independent synthetic batches and reference databases (e.g., SciFinder). Collaborative inter-lab studies using standardized protocols (e.g., NMR shimming with TMSP) reduce instrument-specific artifacts .

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